methyl N-methyl-2-nitroethanimidothioate

Description

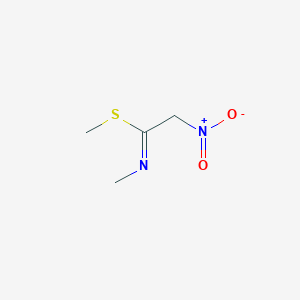

Methyl N-methyl-2-nitroethanimidothioate (CAS: 61832-41-5) is a sulfur-containing nitroimidate ester characterized by a nitro group (-NO₂) and a thioimidate functional group.

Structure

2D Structure

Properties

CAS No. |

69340-48-3 |

|---|---|

Molecular Formula |

C4H8N2O2S |

Molecular Weight |

148.19 g/mol |

IUPAC Name |

methyl N-methyl-2-nitroethanimidothioate |

InChI |

InChI=1S/C4H8N2O2S/c1-5-4(9-2)3-6(7)8/h3H2,1-2H3 |

InChI Key |

LRUSFQFDOYYMKM-UHFFFAOYSA-N |

Canonical SMILES |

CN=C(C[N+](=O)[O-])SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-methyl-2-nitroethanimidothioate can be synthesized through several methods. One common approach involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product. The process often includes steps such as distillation and crystallization to purify the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl N-methyl-2-nitroethanimidothioate undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The thioether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives such as nitroso compounds, amines, and substituted thioethers .

Scientific Research Applications

Methyl N-methyl-2-nitroethanimidothioate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl N-methyl-2-nitroethanimidothioate involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The thioether group can form covalent bonds with nucleophilic sites in proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl N-methyl-2-nitroethanimidothioate with compounds sharing functional groups or structural motifs, as inferred from the evidence:

Nitro-Containing Compounds

- N-Nitrosodimethylamine (CAS: 62-75-9): Structure: Contains a nitroso (-N=O) group instead of a nitro (-NO₂) group. Properties: A highly carcinogenic yellow liquid used in research, with significant toxicity concerns . Contrast: Unlike this compound, N-nitrosodimethylamine lacks sulfur and ester groups, but both compounds highlight the reactivity of nitrogen-containing nitro/nitroso moieties.

- Ranitidine Complex Nitroacetamide: Structure: Features a nitroacetamide group (-NO₂-C(=O)-NH-) and a furan-thioether chain. Applications: Used in pharmaceuticals (e.g., ranitidine derivatives), emphasizing the role of nitro groups in drug design . Contrast: The thioether and acetamide groups in ranitidine derivatives differ from the thioimidate and methyl ester in the target compound, suggesting divergent metabolic pathways and stability profiles.

Methyl Esters and Thioimidates

- Methyl Shikimate: Structure: A methyl ester of shikimic acid, a key intermediate in aromatic amino acid biosynthesis. Analysis: Characterized by NMR and HPLC (Figure 5 in ), its stability and solubility are influenced by the ester group.

Sandaracopimaric Acid Methyl Ester (Compound 4 in ):

- Structure : A diterpene methyl ester with a rigid tricyclic framework.

- Applications : Studied for its natural product biosynthesis and resin properties.

- Contrast : The absence of sulfur and nitro groups in sandaracopimaric acid ester limits its reactivity compared to the thioimidate-nitro combination in the target compound .

Functional Group Analysis and Stability

Q & A

Q. Methodological Answer :

- Structural Elucidation :

- Purity Assessment :

Advanced: How can environmental fate studies be designed to assess degradation pathways of this compound?

Methodological Answer :

Adopt a tiered approach inspired by INCHEMBIOL’s framework :

Abiotic Degradation :

- Hydrolysis : Incubate at pH 4, 7, and 9 (25–50°C) with LC-MS/MS monitoring.

- Photolysis : Expose to UV light (λ = 254 nm) in aqueous and silica-coated matrices; quantify nitro group reduction products .

Biotic Degradation :

- Use soil microcosms spiked with C-labeled compound. Track mineralization (CO₂ evolution) and extract metabolites via accelerated solvent extraction (ASE) with GC-MS analysis .

Data Interpretation : Apply kinetic models (e.g., first-order decay) and compare half-lives across conditions to identify dominant degradation mechanisms.

Advanced: What experimental strategies resolve contradictions in reported stability data under varying humidity?

Q. Methodological Answer :

- Controlled Humidity Chambers : Test stability at 30%, 60%, and 90% relative humidity (RH) using saturated salt solutions.

- Surface Reactivity Analysis : Employ atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) to study adsorption on silica and cellulose surfaces (common indoor matrices) .

- Statistical Design : Use split-plot factorial ANOVA to isolate RH effects from temperature/light interactions. Replicate experiments with ≥4 replicates to assess variance .

Basic: What safety protocols are essential for handling this compound?

Q. Methodological Answer :

- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles. Use fume hoods for synthesis/purification steps.

- Exposure Mitigation :

- Storage : Store in amber vials at –20°C under nitrogen to prevent nitro group decomposition.

Advanced: How to evaluate the compound’s interaction with cytochrome P450 enzymes for toxicological profiling?

Q. Methodological Answer :

In Vitro Assays :

- Use human liver microsomes (HLM) with NADPH cofactor. Monitor substrate depletion via LC-MS/MS and identify metabolites (e.g., demethylated or sulfoxidized products).

Inhibition Studies :

- Co-incubate with CYP isoform-specific probes (e.g., CYP3A4: midazolam). Calculate IC₅₀ values using nonlinear regression .

Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding affinities to CYP active sites, guided by the compound’s nitro-thioester motif.

Advanced: What statistical methods address variability in ecotoxicity data across aquatic species?

Q. Methodological Answer :

- Species Sensitivity Distribution (SSD) : Fit log-normal distributions to EC₅₀ values from algae (e.g., Chlorella vulgaris), daphnia, and fish (e.g., Danio rerio). Calculate HC₅ (hazardous concentration for 5% species) .

- Meta-Analysis : Apply random-effects models to aggregate data from published studies, weighting by sample size and test validity. Use Cochran’s Q test to assess heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.